molecular formula C36H18Br2O4 B1668946 Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- CAS No. 25704-81-8

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-

Cat. No.: B1668946
CAS No.: 25704-81-8
M. Wt: 674.3 g/mol
InChI Key: UYMSZDJQKLPTOA-UHFFFAOYSA-N
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Description

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- is a complex organic compound with the molecular formula C36H18Br2O4 This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- typically involves multi-step organic reactions. One common method includes the bromination of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione followed by methoxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol or dimethyl sulfate for methoxylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.

    16,17-Bis(octyloxy)anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Contains octyloxy groups instead of bromine and methoxy, affecting its solubility and electronic properties.

    Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, amino-:

Uniqueness

The presence of both bromine and methoxy groups in Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- makes it unique compared to its analogs. These functional groups enhance its reactivity and expand its range of applications in various scientific and industrial fields.

Properties

CAS No.

25704-81-8

Molecular Formula

C36H18Br2O4

Molecular Weight

674.3 g/mol

IUPAC Name

8,25-dibromo-30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione

InChI

InChI=1S/C36H18Br2O4/c1-41-27-13-25-23-11-15(37)3-5-19(23)35(39)21-9-7-17-18-8-10-22-30-26(24-12-16(38)4-6-20(24)36(22)40)14-28(42-2)34(32(18)30)33(27)31(17)29(21)25/h3-14H,1-2H3

InChI Key

UYMSZDJQKLPTOA-UHFFFAOYSA-N

SMILES

COC1=C2C3=C4C(=C1)C5=CC=CC=C5C(=O)C4=CC(=C3C6=C7C2=C(C(=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)Br)OC)Br

Canonical SMILES

COC1=C2C3=C(C=CC4=C3C(=C1)C5=C(C4=O)C=CC(=C5)Br)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=C8C=C(C=C9)Br)OC

Appearance

Solid powder

25704-81-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 59830;  Mikethrene Brilliant Green GG;  Navinon Jade Green 2G;  Nihonthrene Brilliant Green GG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-
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Reactant of Route 2
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-
Reactant of Route 3
Reactant of Route 3
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-
Reactant of Route 4
Reactant of Route 4
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-
Reactant of Route 5
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-
Reactant of Route 6
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy-

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